molecular formula C6H6ClNO B12359220 3-chloro-2-methyl-3H-pyridin-6-one

3-chloro-2-methyl-3H-pyridin-6-one

Cat. No.: B12359220
M. Wt: 143.57 g/mol
InChI Key: PSTCONYTCQNFPP-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-3H-pyridin-6-one is a heterocyclic compound that belongs to the pyridine family It is characterized by a chlorine atom at the third position and a methyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-3H-pyridin-6-one can be achieved through several methods. One common approach involves the chlorination of 2-methylpyridin-6-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-3H-pyridin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products

    Substitution: Formation of 3-azido-2-methyl-3H-pyridin-6-one or 3-thio-2-methyl-3H-pyridin-6-one.

    Oxidation: Formation of 3-chloro-2-carboxy-3H-pyridin-6-one.

    Reduction: Formation of 3-amino-2-methyl-3H-pyridin-6-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-3H-pyridin-6-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methylpyridine
  • 3-chloro-4-methylpyridine
  • 2,3-dichloropyridine

Uniqueness

3-chloro-2-methyl-3H-pyridin-6-one is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which influences its reactivity and biological activity

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloro-2-methyl-3H-pyridin-6-one

InChI

InChI=1S/C6H6ClNO/c1-4-5(7)2-3-6(9)8-4/h2-3,5H,1H3

InChI Key

PSTCONYTCQNFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=CC1Cl

Origin of Product

United States

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